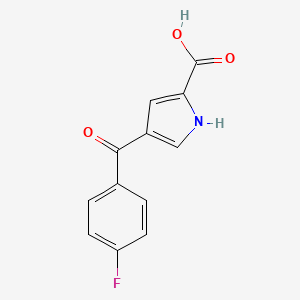

4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid

Description

4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a carboxylic acid group at the 2-position and a 4-fluorobenzoyl moiety at the 4-position. The 4-fluorobenzoyl group introduces electron-withdrawing properties due to the fluorine atom, influencing the compound’s electronic distribution and intermolecular interactions. This compound’s unique substituents make it a candidate for drug discovery, particularly in targeting bacterial or inflammatory pathways, though specific pharmacological data remain under investigation.

Properties

IUPAC Name |

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-7(2-4-9)11(15)8-5-10(12(16)17)14-6-8/h1-6,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIOXGAYNWXARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594732 | |

| Record name | 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924868-85-9 | |

| Record name | 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group can be introduced via Friedel-Crafts acylation. This involves the reaction of the pyrrole ring with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of the intermediate compound with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products include 4-(4-Fluorobenzoyl)pyrrole-2-carboxylic acid derivatives with additional oxygen functionalities.

Reduction: Products include alcohol derivatives of the original compound.

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Drug Development

The compound has been investigated as a potential lead in drug discovery, particularly for its role as an inhibitor in various biological pathways. For instance, it has been studied for its inhibitory effects on the extracellular signal-regulated kinase 5 (ERK5), a target implicated in cancer progression. A study reported that derivatives of pyrrole carboxylic acids exhibited submicromolar potency against ERK5, showcasing the potential for developing targeted therapies against tumors .

1.2 Antimicrobial Activity

Research has indicated that pyrrole derivatives can exhibit antimicrobial properties. A series of diarylpyrroles, including those derived from 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid, have shown promise in the development of new antitubercular drugs. Structure-activity relationship (SAR) studies identified specific substituents that enhance the activity of these compounds against Mycobacterium tuberculosis .

1.3 Pain Management

The compound has been noted for its potential in pain management therapies. It interacts with norepinephrine and serotonin receptors, which are crucial in pain modulation pathways. Research indicates that certain derivatives can inhibit norepinephrine reuptake, suggesting their utility as analgesics .

Chemical Synthesis and Industrial Applications

2.1 As a Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in the development of specialty chemicals and materials.

2.2 Material Science

The compound is also being explored for applications in material science due to its structural properties. Its derivatives can be utilized to create advanced materials with specific functionalities, such as polymers that respond to environmental stimuli or have enhanced mechanical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Electronic Effects : The 4-fluorobenzoyl group in the target compound provides a balance of electron-withdrawing character and steric bulk compared to 4-methylbenzoyl (electron-donating) or 3-chlorophenyl (meta-substituted halogen) analogues. This impacts binding to hydrophobic enzyme pockets .

- Functional Group Modifications : Replacing the carboxylic acid with an ethyl ester (as in ) enhances membrane permeability but requires metabolic activation .

- Anti-tubercular activity has been observed in benzoyl-pyrrole derivatives with extended side chains (e.g., 7d in , MIC = 12.5 µg/mL) .

Biological Activity

4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid (CAS No. 924868-85-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a fluorobenzoyl group and a carboxylic acid moiety. Its molecular formula is .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : It has been shown to inhibit various viral strains, particularly enteroviruses and HIV. The structure-activity relationship studies suggest that modifications on the pyrrole ring enhance antiviral potency against specific targets like the HIV-1 reverse transcriptase .

- Antimicrobial Properties : Similar compounds in the pyrrole family have demonstrated antimicrobial activity against bacteria and fungi, suggesting that this compound may possess similar properties .

The mechanism of action for this compound involves interaction with specific biological targets, including:

- Receptor Binding : It is hypothesized that the compound may bind to neurotransmitter receptors, influencing pathways related to norepinephrine and serotonin uptake. This is similar to other pyrrole derivatives known for their receptor modulation capabilities .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or metabolic pathways, thereby exerting its antiviral effects. For instance, it has been noted that structural analogs can inhibit the RNase H function of HIV-1 .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Antiviral Efficacy

In a high-throughput screening assay, this compound was evaluated for its ability to inhibit cytopathic effects caused by enteroviruses. The results showed promising antiviral activity with minimal cytotoxic effects at effective concentrations, suggesting its potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid?

- Methodological Answer :

-

Multi-step synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for fluorobenzoyl group introduction, followed by cyclization of the pyrrole ring. Reaction conditions (e.g., 40–100°C, inert atmosphere) and catalysts like Pd(OAc)₂ with tert-butyl XPhos ligand can enhance yield and purity .

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (≥95% threshold) .

-

Key Parameters : Optimize stoichiometry of fluorobenzoyl chloride and pyrrole precursors to minimize side products.

Table 1 : Example Synthesis Conditions

Step Reagents/Conditions Yield Purity (HPLC) Reference 1 Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol 85% 94% 2 HCl hydrolysis (93–96°C) 94% 97.34%

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm substitution patterns (e.g., δ 13.99 ppm for carboxylic proton) and fluorobenzoyl integration .

- Mass Spectrometry : ESI-MS (e.g., m/z 311.1 [M+1]⁺) for molecular weight validation .

- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group) to confirm stereochemistry and intermolecular interactions .

- HPLC : Assess purity (e.g., 97.34% under C18 reverse-phase conditions) .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group. Use amber vials to avoid photodegradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products.

Advanced Research Questions

Q. How to design derivatives of this compound for enhanced bioactivity?

- Methodological Answer :

-

Structural Modifications : Introduce substituents (e.g., trifluoromethyl, pyridyl) at the pyrrole ring or fluorobenzoyl group to alter lipophilicity and target binding. For example, 3-methyl substitution increased thermal stability (mp 123–124°C) in analogs .

-

Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects of substituents on reactivity and binding affinity. Compare with experimental IC₅₀ values in target assays.

Table 2 : Example Derivatives and Properties

Derivative Modification Bioactivity (IC₅₀) Reference 283 3-Methyl, pyrazolo-pyridine 5.2 nM (kinase inhibition) FAA4330 Proline backbone, 4-fluoro-benzyl Conformational control

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Case Study : If NMR signals overlap (e.g., pyrrole protons at δ 7.57 ppm vs. fluorobenzoyl protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .

- Cross-Validation : Compare experimental IR carbonyl stretches (e.g., 1680 cm⁻¹) with computational vibrational spectra. Discrepancies may indicate polymorphic forms .

Q. What strategies address low yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for coupling steps. For example, Pd(OAc)₂ improved yields by 20% in tert-butanol .

- Solvent Optimization : Replace DMF with toluene for cyclization steps to reduce side reactions.

Data Contradiction Analysis

Q. How to interpret conflicting purity results between HPLC and NMR?

- Methodological Answer :

- Hypothesis : NMR-integrated impurities (e.g., residual solvents) may not ionize in HPLC.

- Resolution : Combine quantitative ¹³C NMR with LC-MS to identify non-UV-active contaminants .

Methodological Resources

- Synthetic Protocols : General Procedure F1 (amide formation) for derivatives .

- Safety Guidelines : Refer to SDS sheets for handling fluorinated compounds (e.g., GHS Category 3 toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.